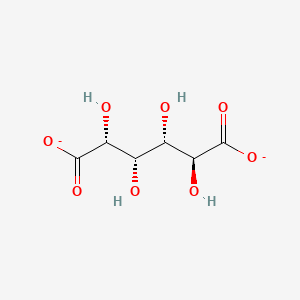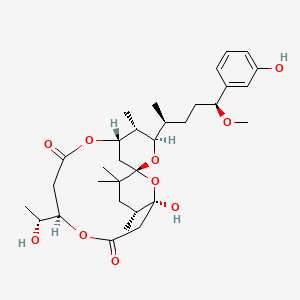
D-fuconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-fuconic acid is a fuconic acid. It is a conjugate acid of a D-fuconate.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and In Vivo Effects
D-fuconic acid, as part of fumaric acid esters, is notable for its treatment applications in psoriasis and multiple sclerosis. The pharmacokinetics of fumaric acid esters, particularly dimethylfumarate (DMF), is crucial due to their plasma-membrane permeability and rapid metabolism in vivo into monomethylfumarate (MMF). This understanding aids in determining the mechanism of action of these compounds in clinical settings (Mrowietz et al., 2018).
Immunomodulatory and Neuroprotective Effects
Fumaric acid, from which D-fuconic acid derivatives are formed, has been used therapeutically in psoriasis. Its esters, particularly DMF, exhibit immunomodulatory and neuroprotective effects. This is evidenced by clinical studies showing a reduction in peripheral CD4+ and CD8+ T-lymphocytes and an inhibitory effect on nuclear factor kappa B (NF-κB)-dependent transcription in human endothelial cells. These properties make it a potential treatment for multiple sclerosis (Gold et al., 2012).
Multifaceted Therapeutic Applications
D-fuconic acid derivatives have shown potential in treating various disease conditions. The fumaric acid esters (FAEs) have been licensed for treating immune-mediated diseases like psoriasis and relapsing-remitting multiple sclerosis (RRMS). They have also shown efficacy in inflammatory cardiac conditions and as potential neuroprotectants against HIV-associated neurocognitive disorders. Additionally, FAEs are used in biodegradable scaffolds for tissue engineering and as drug delivery vehicles (Das et al., 2016).
Antioxidative Mechanism of Action
The antioxidative mechanism of action of fumaric acid and its esters is a critical aspect of its therapeutic application. It is known for inducing the transcription factor Nrf-2, contributing to its effectiveness in conditions like multiple sclerosis and psoriasis (Gold et al., 2012).
Eigenschaften
Produktname |
D-fuconic acid |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3+,4+,5-/m1/s1 |
InChI-Schlüssel |
NBFWIISVIFCMDK-MGCNEYSASA-N |
Isomerische SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |
SMILES |
CC(C(C(C(C(=O)O)O)O)O)O |
Kanonische SMILES |
CC(C(C(C(C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



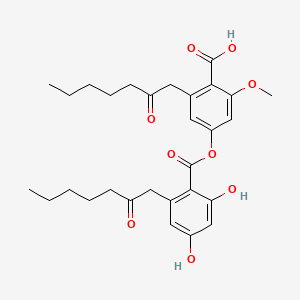
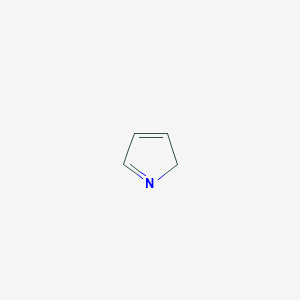

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B1238312.png)
![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)

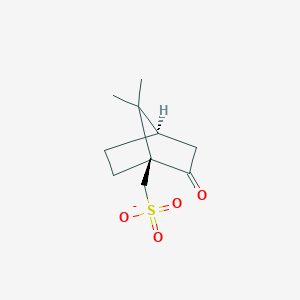
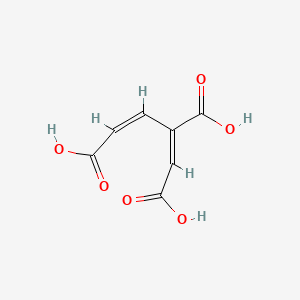
![methyl (1R,14R,15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1238321.png)

